
2-(1H-Benzoimidazol-2-yl)-3-thiophen-2-yl-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-Benzoimidazol-2-yl)-3-thiophen-2-yl-acrylonitrile is an organic compound that belongs to the class of acrylonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Synthesis and Biological Activity
The study by Sa̧czewski et al. (2004) explored the synthesis of acrylonitriles substituted with benzimidazoles and various heteroaryl rings, including thiophene. Through Knoevenagel condensation, 23 compounds were tested for cytotoxicity on human cancer cell lines, revealing significant potency. The structure-activity relationship indicated a preference for a 5-nitrothiophen-2-yl ring at position 3 for enhanced potency. Compound 11, featuring benzimidazol-2-yl, exhibited remarkable cytotoxicity, outperforming cisplatin and etoposide in some cases. The study suggests apoptosis as the mechanism of cell death through caspase activation, underlining the potential of these compounds for cancer therapy (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Anticorrosion Applications
Experimental and Theoretical Anticorrosion Study
Tigori et al. (2022) investigated the inhibition effect of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile on copper corrosion in nitric acid, utilizing a combined experimental and theoretical approach. The findings highlighted its efficiency as a corrosion inhibitor through adsorption behavior, with quantum chemical parameters elucidating the molecule-metal interactions. This study demonstrates the molecule's promise in corrosion prevention, offering insights into designing more effective organic inhibitors (Tigori, Koné, Mireille, Sissouma, & Niamien, 2022).
Antimicrobial and Anticancer Properties
Synthesis and Biological Evaluation of Benzimidazole Derivatives
The research by Poyraz et al. (2008) focused on synthesizing benzimidazole derivatives and their cobalt complexes, investigating their antimicrobial properties and free radical scavenging activity. The study revealed moderate antimicrobial efficacy and highlighted the potential of these compounds in developing new therapeutic agents with antioxidative properties (Poyraz, Sarı, Demirci, Koşar, Demirayak, & Büyükgüngör, 2008).
Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives
El-Meguid (2014) synthesized compounds incorporating the benzimidazole moiety with amino acids and sulfamoyl/pyrrole analogues, assessing their antimicrobial activities. The study found significant effectiveness against various bacteria and fungi, underscoring the potential of these derivatives as antimicrobial agents (El-Meguid, 2014).
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVSLHGZTWHJMW-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

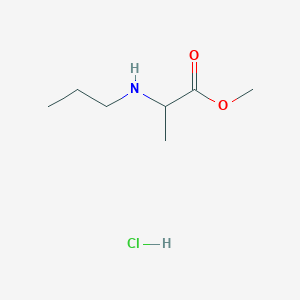

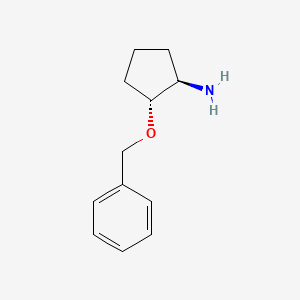
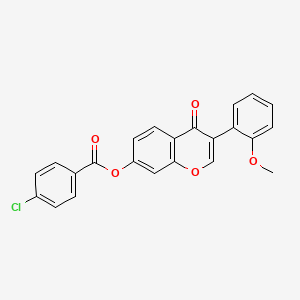
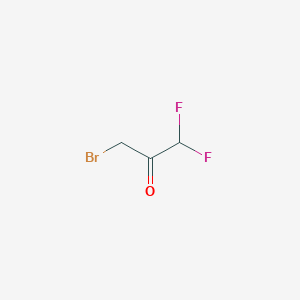
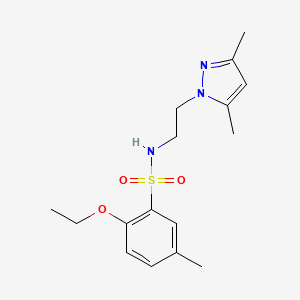
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)